Zirconium stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Methods for Zirconium Carboxylates

| Method | Core Chemical Reaction / Principle | Key Conditions | Final Product Form |

|---|---|---|---|

| Aqueous Synthesis [1] | Zirconium oxychloride + Sodium stearate → Zirconium stearate | Boiling sodium stearate solution, then add zirconium oxychloride solution. | White powder [1] |

| Aqueous Synthesis (Alternate) [1] | Zirconium nitrate + Sodium stearate → This compound | Reaction in aqueous solution. | White powder [1] |

| Solid-Phase Mechanochemical Synthesis [2] | Zirconium tetrachloride + Sodium carboxylate → Zirconium tetracarboxylate | Mechanical activation (ball milling), followed by heat treatment and organic solvent extraction. | Zirconium carboxylates (e.g., palmitate) [2] |

Detailed Experimental Protocols

Aqueous Synthesis from Zirconium Oxychloride

This is a commonly cited method for producing this compound.

- Step 1: Prepare Sodium Stearate Solution

- Boil stearic acid and sodium carbonate in water to form a solution of sodium stearate [1].

- Step 2: Precipitate this compound

- Add a solution of zirconium oxychloride (ZrOCl₂) to the boiling sodium stearate solution [1].

- This compound precipitates out of the solution.

- Step 3: Recover Product

- The final product is recovered as a white powder [1].

The following diagram outlines the workflow for this aqueous synthesis method:

Solid-Phase Mechanochemical Synthesis

This method is advantageous for avoiding corrosive by-products like hydrogen chloride and reducing reaction time [2]. While detailed for zirconium tetrapalmitate, the protocol is directly applicable to stearate.

- Step 1: Mechanochemical Reaction

- Step 2: Induce Reaction

- Mechanical treatment induces the reaction. For some carboxylates (e.g., pivalate), an exothermic effect enables a self-propagating reaction after activation. Note that this effect is less efficient for longer-chain carboxylates like palmitate (and thus stearate) [2].

- Step 3: Heat Treatment & Extraction

The workflow for this solid-phase method is as follows:

Key Technical Considerations for Synthesis

- Zirconium Chemistry in Water: Zirconium salts do not exist as simple Zr⁴⁺ ions in aqueous solutions. They undergo hydrolysis to form complex oligomeric species, which is critical to consider when working with aqueous precursor solutions [3].

- Moisture Sensitivity: Zirconium-based compounds, especially alkoxides used in other advanced material syntheses, are highly moisture-sensitive. They require rigorous anhydrous conditions during synthesis and storage [4]. While this is paramount for alkoxides, it is a good general practice for zirconium chemistry.

- Handling Zirconium Powder: Note that in its powdered metallic form, zirconium is highly flammable [5]. This is a critical safety consideration, though it primarily pertains to the metal itself rather than its stearate compound.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. (PDF) Soliddphase mechanochemical synthesis of zirconium ... [academia.edu]

- 3. Ions Up-Regulate the BMP/SMAD Zirconium and... Signaling Pathway [journals.plos.org]

- 4. of Synthesis (iv) and hafnium(iv) isopropoxide, sec-butoxide... zirconium [pmc.ncbi.nlm.nih.gov]

- 5. BJNANO - Zirconium nanoparticles prepared by the reduction of... [beilstein-journals.org]

zirconium stearate solubility

Summary of Solubility Data

The available quantitative data on the solubility of zirconium stearate is sparse. The table below summarizes the key information located.

| Property | Value / Description | Condition / Note |

|---|---|---|

| Solubility in Water | Insoluble [1] | Standard state (data from Wikipedia) |

| Solubility in Organic Solvents | Excellent solubility [2] | Patent objective; specific solvents not listed |

Experimental Protocol for Enhanced Solubility

A Japanese patent from 1980 details a method to produce zirconium soap with excellent solubility in organic solvents [2]. The key steps and parameters are outlined below.

Flowchart of the patent synthesis method for soluble zirconium soap [2]

Key Process Parameters [2]:

- Precise pH Control: The pH of the zirconium-containing aqueous solution must be adjusted to a narrow window between 2.6 and 2.8 using an alkali carbonate solution (Na₂CO₃).

- Temperature: The reaction with the alkali soap (e.g., sodium stearate) must be carried out at a controlled temperature of 65–75°C.

- Alkali Soap: The process uses an aqueous solution of an alkali soap, with sodium stearate given as an example. The patent notes the alkali soap can be completely recovered.

Suggestions for Further Research

The search results lack the depth required for a full whitepaper, indicating you may need to consult specialized sources.

- Consult Chemical Databases: For more detailed physicochemical data, search professional databases like SciFinderⁿ, Reaxys, or SpringerMaterials using "this compound" as the key term.

- Refine Patent Searches: Explore other patents, as they are a primary source for applied industrial chemistry. The methodology from [2] can serve as a starting point for a more detailed literature review.

References

Thermal Stability of Related Zirconium Materials

The following tables summarize key properties and experimental findings from studies on zirconium compounds other than zirconium staterate, which share relevance in thermal and chemical stability research.

Table 1: Thermal Properties and Stability of Zirconium Compounds

| Material/Compound | Key Thermal Stability Findings | Application Context | Reference |

|---|---|---|---|

| Zr-MOF (NU-901) | Bilayer coating prevents drug burst release, enables sustained release over 7 days (vs. <48 hrs for bare MOF). | Drug Delivery Systems [1] | |

| Zirconium Crucibles | Withstand temperatures exceeding 2000°C; low thermal expansion coefficient reduces thermal shock risk. | High-temperature industrial processes [2] | |

| Zirconia (ZrO₂) | Exists in monoclinic (up to 1100°C), tetragonal (1100-2370°C), and cubic (>2370°C) phases. | Functional/Structural Ceramics [3] | |

| Zircon (ZrSiO₄) | Thermally dissociates at 1673 ± 10°C; eutectic temperature in ZrO₂–SiO₂ system is 1687 ± 10°C. | Ceramic Materials [4] | |

| PDMS-TEOS Hybrid | Addition of Zirconium Propoxide (≤5 wt%) significantly improves thermal stability, prevents porosity at 400°C. | Hybrid Organic-Inorganic Materials [5] |

Table 2: Experimental Methodologies for Assessing Thermal Behavior

| Experimental Technique | Application Example | Key Outcome | Reference |

|---|---|---|---|

| In-situ FT-IR & QMS | Monitored gas-phase decomposition of CpZr(NMe₂)₃ precursor from 100–250°C. | Identified decomposition products and mechanism, crucial for ALD process reliability. [6] | |

| Thermal Analysis (TGA/DSC) | Standard technique for determining thermal stability and decomposition points of precursors and materials. | Provides process windows and identifies key thermal events (e.g., weight loss, phase changes). [6] |

Visualizing a Zirconium-Related Biological Pathway

While not directly related to thermal stability, one study investigated the effect of zirconium ions on human osteoblasts. The following diagram illustrates the proposed signaling pathway for how Zr ions promote osteoblast proliferation and differentiation [7].

Diagram: Proposed BMP/SMAD pathway for Zr ions in osteoblasts.

Guidance for Locating Specific Information on Zirconium Stearate

Since the specific data you require was not found in the current search, here are practical steps to locate it:

- Refine Your Search Strategy: Use specialized academic databases like SciFinder, Reaxys, or the ACS Publications website. Search for "this compound TGA", "this compound decomposition temperature", or "thermal decomposition of metal carboxylates".

- Consult Chemical Supplier Data Sheets: Companies that supply this compound for industrial use (e.g., as a thermal stabilizer in PVC) often provide technical data sheets with basic thermal property information.

- Analyze by Analogy: The behavior of zirconium in other compounds (e.g., acting as a thermal stabilizer in polymers [5] or forming stable coordination bonds [1]) strongly suggests that this compound likely exhibits good thermal stability, though quantitative data is essential.

References

- 1. Enhancing Drug Delivery Efficacy Through Bilayer Coating of... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Benefits of Zirconium Crucibles in... - Peakrise Metal [peakrisemetal.com]

- 3. -based nanomaterials: recent Zirconia in synthesis and... developments [pubs.rsc.org]

- 4. of Thermal (ZrSiO4) | CoLab stability zircon [colab.ws]

- 5. The role of Zirconium as thermal stabilizer of PDMS–TEOS hybrids [link.springer.com]

- 6. In Situ Monitoring System of the Gas Phase... Thermal Decomposition [pmc.ncbi.nlm.nih.gov]

- 7. Ions Up-Regulate the BMP/SMAD Zirconium and... Signaling Pathway [journals.plos.org]

Zirconium Stearate: A Technical Overview

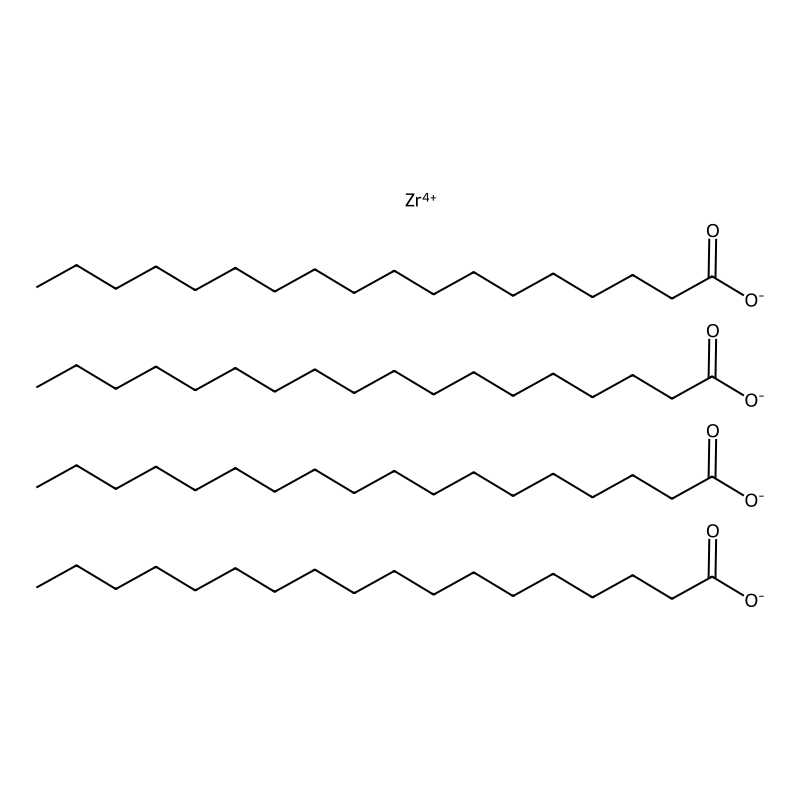

Zirconium stearate is classified as a metallic soap, a metal derivative of a fatty acid [1]. Its chemical structure consists of a zirconium cation associated with four stearate anions [1].

- Chemical Formula: C₇₂H₁₄₀O₈Zr [1] [2] [3]

- CAS Registry Number: 15844-92-5 [1] [2] [4]

- Molar Mass: 1225.10 g/mol [1] [2] [3]

- EC Number: 239-951-3 [1] [4] [3]

Key Physical and Chemical Properties

The table below summarizes the fundamental properties of this compound for quick reference.

| Property | Description / Value |

|---|---|

| Appearance | White powder [1] [3] or light yellow mass [5] |

| Density | Not specified in available data |

| Boiling Point | 359.4 °C at 760 mmHg [1] [4] |

| Flash Point | 162.4 °C [1] [4] |

| Water Solubility | Insoluble [1] |

| Zirconium Content (as ZrO₂+HfO₂) | 13.0–17.0% (industrial grade) [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through several precipitation methods. The following diagram illustrates a general synthesis workflow based on two common protocols.

Synthesis pathways for this compound [1] [5]

Detailed Synthesis Method from Zirconium Oxychloride

One common synthesis method involves the reaction of stearic acid with a zirconium salt [1] [5].

- Initial Reaction: Stearic acid is first reacted with sodium carbonate (soda ash) in water [1].

- Heating: The mixture is brought to a boil [1].

- Precipitation: A solution of zirconium oxychloride (ZrOCl₂) is added to the boiling mixture, resulting in the precipitation of this compound [1].

- Product Form: The product from this method is typically a light yellow mass [5].

Alternative Synthesis Method from Zirconium Nitrate

An alternative pathway uses zirconium nitrate and sodium oleate to produce this compound [1]. Zirconium acetate (Zircosol ZA series) can also serve as a raw material for producing waterproofing agents, which may involve the formation of this compound or similar compounds [5].

Functional Applications

This compound is primarily utilized in industrial applications that leverage its hydrophobic and metal-soap properties.

- Waterproofing Materials: It is a direct raw material for manufacturing waterproofing agents and fabrics [1] [5] [6].

- Surface Coatings: It functions as a flattening agent (which reduces gloss) in coatings [1]. Research shows it enhances the durability of superhydrophobic coatings on cotton fabric, improving resistance to laundering and mechanical abrasion [6].

- Specialized Fabric Coatings: In combination with zinc stearate, it creates fluorine-free superhydrophobic and superoleophilic coatings. These coated fabrics are effective for oil-water separation and possess superior antibacterial properties [6].

- Polymer and Resin Applications: It is approved for use in resinous and polymeric coatings intended for food contact [3].

Safety and Handling

Based on the available data, no specific hazard statements or formal GHS classifications were identified for this compound [3]. As with all laboratory chemicals, standard safe handling procedures should be followed in the absence of a complete safety datasheet.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. | 15844-92-5 this compound [chemicalbook.com]

- 3. , 15844-92-5 this compound [thegoodscentscompany.com]

- 4. CAS # 15844-92-5, Zirconium : more information. Stearate [chemblink.com]

- 5. Compounds(Solution, etc.) | Products | DAIICHI KIGENSO... Zirconium [dkkk.co.jp]

- 6. Facile fabrication of fluorine free zirconium zinc stearate based... [link.springer.com]

Chemical Profile and Synthesis of Zirconium Stearate

Zirconium stearate is a metal-organic compound classified as a metallic soap, with the chemical formula C₇₂H₁₄₀ZrO₈ [1]. The table below summarizes its core properties and synthesis methods.

| Property Category | Details |

|---|---|

| IUPAC Name | Zirconium(4+) octadecanoate [1] |

| Appearance | White powder [1] |

| Molar Mass | 1225.1 g/mol [1] |

| Safety (Flash Point) | 162.4 °C (324.3 °F) [1] |

| Primary Synthesis Method | Boiling stearic acid and sodium carbonate in water, then adding zirconium oxychloride solution [1] |

| Alternative Synthesis | Reacting zirconium nitrate with sodium oleate [1] |

| Key Applications | Raw material for waterproofing, emulsion stabilizer, flattening agent in coatings [1] |

The structure of this compound involves a central zirconium atom coordinated by four stearate chains [2] [3].

Diagram of the this compound structure with a central zirconium atom coordinated to four stearate chains.

Zirconium in Biological Contexts

While direct studies on this compound's biological activity are limited, research on zirconium ions provides relevant insights.

Osteogenic Properties: Zirconium ions (from ZrCl₄ and ZrO(NO₃)₂) promoted proliferation and differentiation of primary human osteoblasts (HOBs) at concentrations of 5-500 µM. This effect was associated with up-regulation of BMP2 gene expression and activation of the BMP/SMAD signaling pathway [4].

Coordination Chemistry for Medicine: Zirconium-89 (⁸⁹Zr) is a crucial radionuclide in immuno-PET imaging. The chelator Desferrioxamine (DFO) is commonly used, but its complex with Zr⁴⁺ can have an open, solvent-accessible structure. Research focuses on designing better chelators like 4HMS for more stable, inert complexes [5] [6]. The table below compares these chelators.

| Feature | Desferrioxamine (DFO) | 4HMS |

|---|---|---|

| Denticity | Hexadentate (in principle) [5] | Octadentate [5] |

| Zr⁴⁺ Coordination | Forms 1:1, 2:2, and 2:3 complexes in solution; can leave Zr⁴⁺ exposed [5] [6] | More stable, closely packed structure involving both hydroxamate groups and water molecules [5] |

| Stability (logβ) | logβ for [ZrDFO]⁺ = 36.14 [6] | Information not available in search results |

Research Gaps and Future Directions

Available information has several gaps that require further investigation:

- Direct Coordination Chemistry: Precise details on coordination geometry, bond lengths, and thermodynamic stability of this compound are not available in the searched literature

- Mechanistic Biological Data: No direct studies show this compound's behavior in biological systems or its specific cellular signaling pathways

- Drug Delivery Applicability: It is unclear if this compound itself can be utilized in drug development, though zirconium's role in creating nanocarriers and Metal-Organic Frameworks (Zr-MOFs) is established [7]

Suggested Research Strategies

To overcome the identified information gaps, you can:

- Explore specialized chemistry databases like SciFinder or Reaxys for detailed structural studies on this compound and related metal carboxylates

- Investigate broader zirconium coordination chemistry with carboxylic acids to infer stearate complex behavior

- Consider alternative zirconium compounds with more established biological profiles, such as Zr-MOFs or radiolabeled DFO complexes, for drug development applications [8] [7]

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. File: Zirconium .svg - Wikipedia stearate [en.wikipedia.org]

- 3. File: Zirconium .svg - Wikimedia Commons stearate [commons.wikimedia.org]

- 4. Ions Up-Regulate the BMP/SMAD Zirconium and... Signaling Pathway [journals.plos.org]

- 5. and Its Role in Optimizing... Zirconium Coordination Chemistry [pmc.ncbi.nlm.nih.gov]

- 6. Tales of the Unexpected: The Case of Zirconium (IV) Complexes with... [pmc.ncbi.nlm.nih.gov]

- 7. in modern analytical Zirconium chemistry [degruyterbrill.com]

- 8. as an Efficient Catalyst in the... | CoLab Zirconium Complex [colab.ws]

Fundamental Characteristics of Zirconium Stearate

Zirconium stearate is classified as a metal soap, which is a salt of a long-chain fatty acid and a metal. The table below summarizes its key technical characteristics. [1]

| Characteristic | Description |

|---|---|

| Chemical Name | Zirconium(4+) octadecanoate [1] |

| Chemical Formula | C₇₂H₁₄₀O₈Zr [1] |

| Molar Mass | 1225.1 g/mol [1] |

| Appearance | White powder [1] |

| Density | Not specified in results |

| Solubility | Insoluble in water [1] |

| Flash Point | 162.4 °C [1] |

Synthesis and Applications

Synthesis Methods this compound can be prepared through different precipitation methods [1]:

- Two-Step Process: Boiling stearic acid with sodium carbonate in water to form a soap, followed by the addition of a zirconium oxychloride solution.

- Alternative Route: Reacting zirconium nitrate with sodium oleate.

Industrial and Commercial Applications This compound is valued for several functional properties and is used in various industries as [1]:

- A raw material for waterproofing.

- An emulsion stabilizer.

- A flattening agent (likely in paints and coatings).

Broader Context: Zirconium in Biomedical Research

While direct studies on this compound's biological effects are unavailable, research on zirconium ions and alloys provides relevant context for your field.

Osteogenic Properties of Zirconium Ions A 2015 study investigated the effects of soluble ionic forms of zirconium (Zr) on primary human osteoblasts (HOBs). Key findings include [2]:

- Proliferation & Differentiation: Zr ions (from ZrCl₄ and ZrO(NO₃)₂) at concentrations of 5, 50, and 500 µM increased the proliferation and differentiation of HOBs.

- Mineralization: In 21- and 28-day cultures, Zr ions at 50 and 500 µM increased the deposition of calcium phosphate, a key marker of bone formation.

- Proposed Mechanism: The osteogenic effect is associated with the up-regulation of Bone Morphogenetic Protein 2 (BMP2) gene expression and subsequent activation of the BMP/SMAD signaling pathway. This pathway is critical for bone development and repair.

The relationship described in the study can be visualized as follows:

Proposed signaling pathway for Zr ion-induced osteogenesis. [2]

Biocompatibility of Zirconium-Based Materials Zirconium dioxide (ZrO₂) and zirconium-based metallic glasses are extensively researched for medical implants due to their excellent biocompatibility and bioinertness. [3] [4] Studies confirm that these materials promote bone formation around implants without causing inflammatory or macrophage reactions. [3]

Research Considerations and Future Directions

The existing data suggests a promising profile, but further investigation would be needed for drug development applications:

- Compound Specificity: The favorable osteogenic data relates to zirconium ions, not the specific compound This compound. The stearate component could significantly alter the compound's bioavailability and biological activity.

- Experimental Focus: Current information is strong on material science and synthesis but lacks direct pharmacological or toxicological profiles for this compound.

- Suggested Research Path: To bridge this gap, you could design experiments to test this compound directly in relevant biological models, assessing its stability (whether it releases Zr ions) and its effects on osteoblasts or other target cells.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Ions Up-Regulate the BMP/SMAD Zirconium and... Signaling Pathway [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Biocompatibility and Bioinertness of Dental Implants... [annalsofdentalspecialty.net.in]

- 4. evaluation of sputtered Biocompatibility -based thin film met zirconium [dovepress.com]

Toxicity and Pharmacokinetics of Zirconium Compounds

While not specific to the stearate salt, a study on mice and rats provides insight into the behavior of zirconium compounds. The table below summarizes the key findings from this older study.

| Aspect | Findings in Mice and Rats |

|---|---|

| Acute Oral Toxicity | Zirconium oxide: non-toxic; Zirconium oxychloride: slightly toxic; Zirconium chloride: moderately toxic [1]. |

| Observed Disorders | At certain concentrations, cerebral and pulmonary disorders were observed [1]. |

| Absorption & Distribution | Only a weak fraction of administered zirconium is absorbed. It is electively fixed in the ovaries, and to a lesser degree, in the lungs and bones [1]. |

| Elimination | Absorbed zirconium is eliminated via the urinary tract. Fecal elimination is primarily from non-absorbed zirconium [1]. |

Occupational Exposure and Biomonitoring

A recent 2025 study on occupational exposure to zirconium in the metal industry provides valuable real-world data, though it focuses on other zirconium compounds like zirconium oxide and silicate [2].

- Airborne Exposure: Airborne zirconium concentrations varied by industrial process, with the highest levels found in shelling and slurry mixing operations (up to 22.55 µg/m³). All measured levels were well below the OSHA Permissible Exposure Limit (PEL-TWA) of 5 mg/m³ [2].

- Systemic Absorption: Despite measurable airborne dust, urinary zirconium was undetectable (< 0.2 µg/L) in all participating workers, indicating limited systemic absorption of the zirconium compounds encountered [2].

- Health Effects: The study found that co-exposure to other metals (cobalt, nickel, arsenic) was associated with hematologic and immunologic markers. Spirometry results for lung function in workers exposed to zirconium were within clinical reference ranges, though indices tended to be lower among the high-exposure group [2].

Identified Data Gaps and Safety Information

The search results highlight several gaps in the available safety information for zirconium stearate specifically:

- Lack of Specific Data: The toxicity and pharmacokinetic study investigated zirconium oxychloride and chloride, not the stearate salt [1]. The occupational study focused on zirconium oxide and silicate in industrial dust [2].

- Insufficient Data for Comprehensive Tables: The information is too fragmented to create structured tables for properties like acute toxicity values (e.g., LD50), occupational exposure limits (OELs), or derived-no-effect levels (DNELs) specifically for this compound.

- Unknown Chronic Effects: A study from 1981 concluded that systematic epidemiological studies of employee populations with long-term inhalation exposure were needed to unequivocally demonstrate potential harm [3].

Experimental Protocols for Assessment

For a thorough safety assessment, the following methodologies from the search results can be applied. The workflow for an integrated exposure and hazard assessment is summarized in the diagram below.

Integrated exposure and hazard assessment workflow [2].

- Air Sampling and Analysis: The 2025 occupational study provides a robust protocol.

- Personal Air Sampling: Use Institute of Occupational Medicine (IOM) samplers for inhalable dust, operated at 2 L/min for a full 8-hour work shift to calculate a time-weighted average (TWA) [2].

- Analysis: Filters are gravimetrically analyzed and then subjected to acid digestion (nitric/hydrochloric acid). Elemental concentrations are determined using Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES) [2].

- Biomonitoring and Clinical Evaluation: To assess systemic absorption and early biological effects.

- Biological Sampling: Collect urine and blood samples at the end of a shift. Analyze for internal biomarkers using Inductively Coupled Plasma–Mass Spectrometry (ICP-MS), which offers high sensitivity [2].

- Health Assessments: Conduct pulmonary function tests (spirometry) following ATS/ERS guidelines. Analyze blood for hematological, hepatic, and inflammatory markers (e.g., hemoglobin, immunoglobulins, C-reactive protein). Assess oxidative stress with markers like 8-OHdG in urine [2].

How to Proceed with Safety Assessment

Given the data limitations, here are suggestions for developing a comprehensive safety profile for this compound:

- Consult Regulatory Databases: Search specialized chemical databases from agencies like ECHA (European Chemicals Agency) or the US EPA for registered dossiers on this compound.

- Apply Read-Across Methodology: Use the available toxicological data on zirconium oxide (considered more biologically inert) and zirconium oxychloride (showing some toxicity) as read-across analogs to inform potential hazards of the stearate salt, with appropriate assessment factors [1] [4].

- Prioritize Tiered Testing: Based on the experimental protocols above, initial studies should focus on:

- Tier 1: In vitro cytotoxicity and skin sensitization assays.

- Tier 2: A sub-acute inhalation or oral toxicity study in rodents, including pharmacokinetics to understand absorption, distribution, and elimination specific to the stearate form.

References

- 1. [ Toxicity and pharmacokinetics of zirconium oxychloride in mice and...] [pubmed.ncbi.nlm.nih.gov]

- 2. Occupational zirconium and co-metal exposure — cobalt, nickel, and... [occup-med.biomedcentral.com]

- 3. Evaluation of an occupational respiratory exposure to... [pubmed.ncbi.nlm.nih.gov]

- 4. Tailoring the biological response of zirconium implants using zirconia ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Zirconium-Based Nanoparticles for Advanced Drug Delivery Systems

Introduction to Zirconium Dioxide Nanostructures in Drug Delivery

Zirconium dioxide (ZrO₂) nanostructures have emerged as a highly promising platform for drug delivery applications due to their exceptional biocompatibility, low toxicity, and versatile physicochemical properties. These nanostructures represent a significant advancement in nanomedicine, offering solutions to challenges associated with conventional drug formulations such as low bioavailability, short half-life, and off-target toxicity. Extensive research has demonstrated the potential of ZrO₂ nanostructures to enhance therapeutic efficacy by controlling the delivery of active pharmaceutical ingredients to specific target sites within the body while minimizing accumulation in non-target tissues. The growing interest in these materials is reflected in the increasing number of preclinical studies investigating their use for delivering various therapeutic agents, including anti-cancer drugs, antibiotics, anti-inflammatory drugs, and genetic materials [1].

The significance of ZrO₂ nanostructures in drug delivery stems from their unique combination of physicochemical characteristics. As a biocompatible ceramic material, zirconia possesses a high surface area-to-volume ratio that allows for substantial drug loading capacity and controlled release kinetics. Several factors influence the effectiveness of drug loading onto ZrO₂ nanostructures, including the physicochemical properties of the therapeutic compounds, the surface characteristics of the nanostructures, and the specific methodologies employed for drug loading. Additionally, ZrO₂ nanostructures can be synthesized in various morphological forms, including nanoparticles, nanorods, nanotubes, and nanowires, each offering distinct advantages for specific drug delivery applications. The ability to functionalize the surface of these nanostructures with various chemical groups further enhances their versatility, enabling improved stability, targeted delivery, and controlled release profiles [1].

Table 1: Key Properties of Zirconium Dioxide Nanostructures for Drug Delivery Applications

| Property | Description | Significance in Drug Delivery |

|---|---|---|

| Biocompatibility | Low toxicity and high biological compatibility | Reduced adverse effects and improved safety profile |

| Surface Area-to-Volume Ratio | High surface area relative to volume | Enhanced drug loading capacity |

| Surface Functionalization | Tunable surface chemistry with various functional groups | Improved targeting, stability, and controlled release |

| Crystalline Phases | Amorphous, tetragonal, and monoclinic phases | Tunable degradation and drug release kinetics |

| Optical Properties | Important luminescent material with good optical transparency | Potential for imaging and theranostic applications |

Synthesis Methods for ZrO₂ Nanostructures

The synthesis of ZrO₂ nanostructures for drug delivery applications employs various methodologies, each offering distinct advantages in terms of control over particle size, morphology, crystallinity, and surface properties. The selection of an appropriate synthesis method is crucial as it directly influences the physicochemical characteristics of the resulting nanostructures and their subsequent performance in drug loading and release behaviors. Among the most commonly employed techniques are sol-gel synthesis, hydrothermal method, microwave-assisted synthesis, and anodization, each providing unique capabilities for tailoring nanostructure properties for specific drug delivery requirements [1].

The sol-gel method is a versatile and widely utilized approach that involves the hydrolysis of metal alkoxide precursors, followed by condensation of the hydrolyzed species to form a colloidal suspension. This method allows for precise control over particle size, shape, and crystallinity, and has been extensively used for synthesizing ZrO₂ nanoparticles and nanocrystals with uniform characteristics. The hydrothermal method utilizes high-pressure and high-temperature aqueous solutions to promote the nucleation and growth of ZrO₂ nanostructures, resulting in products with narrow size distribution, high purity, and controlled morphology. This technique has been successfully employed for synthesizing ZrO₂ nanorods and nanotubes. More recently, microwave-assisted synthesis has gained prominence as an efficient alternative, offering rapid synthesis times and excellent control over particle size and morphology through the use of microwave irradiation to promote nanostructure formation. Additionally, anodization techniques have been utilized to create ZrO₂ nanotubes and nanopores on zirconium foil surfaces by applying voltage to form oxide layers with tunable thickness and morphology based on the anodization conditions [1].

Table 2: Comparison of Synthesis Methods for Zirconium Dioxide Nanostructures

| Synthesis Method | Key Features | Typical Nanostructures | Advantages | Limitations |

|---|---|---|---|---|

| Sol-Gel | Hydrolysis and condensation of alkoxide precursors | Nanoparticles, nanocrystals | Controlled size and shape, versatility | Potential residual solvents |

| Hydrothermal | High-pressure, high-temperature aqueous solution | Nanorods, nanotubes | Narrow size distribution, high purity | Longer processing times |

| Microwave-Assisted | Microwave irradiation promotion | Various nanostructures | Rapid synthesis, controlled morphology | Specialized equipment required |

| Anodization | Electrochemical oxidation of Zr foil | Nanotubes, nanopores | Tunable morphology, direct substrate growth | Limited to surface coatings |

Characterization Protocols for Zirconium-Based Nanoparticles

Comprehensive characterization of zirconium-based nanoparticles is essential to ensure their quality, reproducibility, and suitability for drug delivery applications. Standardized protocols for physicochemical characterization provide critical data on key parameters that influence nanoparticle performance, including size, surface charge, morphology, and crystallinity. These characteristics directly impact biological behavior such as biodistribution, cellular uptake, and toxicity profiles. A systematic approach to characterization is necessary throughout the development process, from initial synthesis optimization to final quality control of drug-loaded formulations [2].

Size analysis represents one of the most fundamental characterization parameters, as particle size affects circulation time, tissue penetration, and cellular internalization. Dynamic light scattering (DLS) is commonly employed to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension. Additionally, electron microscopy techniques including scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of nanoparticle morphology, size, and structural features at high resolution. Surface charge measurement through zeta potential analysis offers valuable insights into nanoparticle stability and potential interactions with biological components. A sufficiently high zeta potential (typically > ±30 mV) indicates adequate electrostatic stabilization to prevent aggregation in suspension. Crystallographic characterization via X-ray diffraction (XRD) identifies the crystalline phases present in ZrO₂ nanostructures, which can influence their stability, surface reactivity, and drug release properties [3].

Drug Loading and Controlled Release Strategies

The drug loading capacity and release kinetics of zirconium-based nanoparticles are critical parameters that determine their efficacy as drug delivery systems. ZrO₂ nanostructures offer versatile loading mechanisms, including surface adsorption, encapsulation, and covalent conjugation, depending on the physicochemical properties of the therapeutic agent and the surface characteristics of the nanoparticles. The high surface area-to-volume ratio of these nanostructures enables substantial drug loading, while their tunable surface chemistry allows for precise control over release profiles. Factors influencing drug loading efficiency include the physicochemical properties of the drug molecules, the surface characteristics of the ZrO₂ nanostructures, and the specific loading methodology employed [1].

Drug loading protocols vary based on the nature of the therapeutic agent and the desired release profile. For small molecule drugs, incubation methods are commonly employed, where ZrO₂ nanoparticles are dispersed in a drug solution under optimized conditions of pH, temperature, and concentration to maximize loading efficiency. For biomolecules such as proteins or nucleic acids, more specialized approaches including coordination-driven self-assembly or electrostatic interactions may be utilized. Recent advances have demonstrated the development of metal-organic hybrid nanomaterials where therapeutic cargo molecules themselves constitute integral components of the nanocarrier. For instance, peptide nucleic acid (PNA)-based zirconium coordination nanoparticles have been developed with exceptional loading capacities exceeding 94% w/w, where the nucleic acid analogs serve as organic linkers in coordination polymers with Zr(IV) nodes. This innovative approach represents a significant advancement over traditional carrier systems where drugs are merely loaded into passive delivery vehicles [4].

The release kinetics of incorporated therapeutic agents from ZrO₂ nanostructures can be modulated through various mechanisms, including diffusion-controlled release, degradation-controlled release, and stimulus-responsive release. Several factors influence drug release profiles, including the size and shape of ZrO₂ nanostructures, the pH and temperature of the release medium, and the characteristics and molecular weight of the specific drug being released. pH-responsive release is particularly valuable for cancer therapy applications, as the slightly acidic microenvironment of tumor tissues can trigger accelerated drug release. Additionally, external stimuli such as light or ultrasound can be employed to precisely control spatiotemporal release patterns, further enhancing targeting precision and therapeutic efficacy [1].

Surface Functionalization and Targeting Approaches

Surface engineering of zirconium-based nanoparticles represents a powerful strategy to enhance their performance as drug delivery systems. The surface of ZrO₂ nanostructures can be functionalized with various functional groups, including amino, carboxylic, and thiol groups, which can be utilized for drug conjugation or electrostatic interactions with therapeutic agents. These modifications significantly improve biological performance by altering surface properties and enabling targeted delivery to specific tissues or cells. Functional groups facilitate the conjugation of other molecules through different chemical reactions, with the specific reaction pathway dependent on the functional groups involved. For instance, carboxyl groups can react with amino groups through peptide bond formation or with hydroxyl groups through esterification, while amino groups can react with reactive carbonyl groups through reductive amination [1].

Active targeting approaches involve the conjugation of targeting ligands to the nanoparticle surface to enhance accumulation at specific disease sites. These ligands can include antibodies, peptides, aptamers, or small molecules that recognize and bind to receptors overexpressed on target cells. For example, in cancer therapy, targeting moieties that recognize tumor-specific antigens can significantly improve the selectivity of drug-loaded ZrO₂ nanoparticles. Similarly, surface functionalization with cell-penetrating peptides can enhance cellular uptake and intracellular delivery of therapeutic cargo. A notable example includes the development of cationic lipopeptide-coated PNA-Zr nanoparticles that successfully delivered an antisense PNA sequence for splicing correction into functional reporter cells, demonstrating effective intracellular delivery and biological activity [4].

Stimuli-responsive functionalization represents another advanced strategy for achieving spatiotemporal control over drug release. By incorporating molecular motifs that respond to specific physiological stimuli (such as pH changes, enzyme activity, or redox potential) or external triggers (such as light or magnetic fields), the drug release profile can be precisely modulated. For instance, pH-sensitive coatings can be designed to remain stable under physiological conditions (pH 7.4) but undergo degradation or conformational changes in the slightly acidic microenvironment of tumor tissues (pH 6.5-6.8) or endosomal compartments (pH 5.0-6.0), thereby triggering targeted drug release at the desired site of action [1].

Table 3: Surface Functionalization Strategies for Zirconium-Based Nanoparticles

| Functionalization Approach | Chemical Methods | Applications | Benefits |

|---|---|---|---|

| Ligand Targeting | Conjugation of antibodies, peptides, aptamers | Cancer therapy, specific cell targeting | Enhanced cellular uptake, reduced off-target effects |

| Polymer Coating | PEGylation, chitosan coating | Stealth properties, mucosal adhesion | Improved stability, prolonged circulation |

| Stimuli-Responsive Moieties | pH-sensitive, enzyme-cleavable linkers | Triggered release at specific sites | Spatiotemporal control of drug release |

| Charge Modification | Cationic or anionic surface groups | Complexation with genetic material | DNA/RNA delivery, enhanced cellular uptake |

Safety and Biocompatibility Assessment

Comprehensive safety assessment of zirconium-based nanoparticles is paramount for their translation into clinical applications. While zirconium dioxide generally exhibits favorable biocompatibility and moderately low toxicity, rigorous evaluation of its safety profile is essential. Histological and cytological studies have demonstrated that zirconium is well-tolerated in biological systems, with zirconium-based metal-organic frameworks (MOFs) generally possessing low toxicity relative to the metal component. However, the biocompatibility can vary depending on the organic linker components and specific nanostructure characteristics. The utilization of well-tolerated endogenous organic ligands, such as amino acids, peptides, proteins, or nucleobases, for the generation of "Bio-MOFs" represents a promising strategy to further enhance biocompatibility and reduce potential adverse effects [4].

Toxicological evaluation of zirconium-based nanoparticles should encompass multiple aspects, including cytotoxicity, hematocompatibility, immunogenicity, and long-term biodistribution. Standardized protocols for assessing nanoparticle toxicity include estimation of cell viability by MTT or LDH assays, evaluation of apoptotic potential by caspase activation assays, measurement of oxidative stress through reactive oxygen species production, lipid peroxidation, and glutathione/oxidized glutathione determination, as well as assessment of effects on lysosomal function. Additionally, the influence of nanomaterials on blood constituents should be thoroughly investigated, including hemolysis, thrombogenicity, and complement activation. These comprehensive evaluations are necessary to ensure that zirconium-based nanoparticles meet the stringent safety requirements for pharmaceutical applications [2].

The biodistribution and elimination pathways of zirconium-based nanoparticles must be carefully characterized to understand their long-term fate in biological systems. Nanoparticle size, shape, surface charge, and functionalization significantly influence their pharmacokinetics and tissue distribution. Ideally, nanocarriers should be efficiently cleared from the body after fulfilling their therapeutic purpose to minimize potential accumulation-related toxicity. While some inorganic nanoparticles face challenges in this regard due to limited biodegradability, the surface functionalization of ZrO₂ nanostructures can be optimized to modulate their pharmacokinetic profiles and elimination pathways. Nevertheless, further research is needed to fully elucidate the long-term fate of these materials in biological systems and optimize their design to ensure both therapeutic efficacy and biological safety [5].

Conclusion and Future Perspectives

Zirconium-based nanoparticles represent a highly versatile platform for advanced drug delivery applications, offering unique advantages including exceptional biocompatibility, tunable surface chemistry, and diverse synthesis possibilities. The research compiled in these application notes demonstrates the significant potential of ZrO₂ nanostructures to address fundamental challenges in drug delivery, such as improving solubility, enhancing targeting precision, controlling release kinetics, and reducing off-target effects. The continued development of these nanoplatforms is expected to contribute substantially to the advancement of personalized medicine approaches, where therapies can be tailored to individual patient needs based on specific disease characteristics [1].

Future research directions should focus on addressing several key challenges to facilitate the clinical translation of zirconium-based drug delivery systems. Scale-up synthesis methodologies that ensure batch-to-batch consistency and comply with Good Manufacturing Practice (GMP) standards need to be developed. More comprehensive toxicological assessments including long-term studies on biodistribution, potential accumulation, and elimination pathways are necessary to fully establish safety profiles. Additionally, the development of multifunctional zirconium-based nanoplatforms that combine therapeutic, targeting, and diagnostic capabilities (theranostics) represents a promising frontier in nanomedicine. Such integrated systems could enable simultaneous treatment and monitoring of therapeutic responses, potentially revolutionizing disease management strategies for various conditions, particularly cancer [6].

As the field continues to evolve, interdisciplinary collaboration between materials scientists, pharmacologists, chemists, and clinicians will be essential to overcome existing challenges and fully realize the potential of zirconium-based nanoparticles in drug delivery. With continued innovation and rigorous scientific evaluation, these advanced nanomaterial systems are poised to make significant contributions to the development of next-generation therapeutic modalities with enhanced efficacy and improved safety profiles.

References

- 1. Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release [mdpi.com]

- 2. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJNANO - Zirconium prepared by the reduction of... nanoparticles [beilstein-journals.org]

- 4. Peptide nucleic acid-zirconium coordination nanoparticles | Scientific Reports [nature.com]

- 5. as Nanoparticles Systems | IntechOpen Drug Delivery [intechopen.com]

- 6. Systems in the Treatment of ATCs | IJN Nanoparticle Drug Delivery [dovepress.com]

Application Notes: Bilayer-Coated Zirconium MOFs for Drug Delivery

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are promising nanocarriers for drug delivery but face challenges in physiological conditions, including degradation by phosphate ions, aggregation, and rapid burst release of encapsulated drugs. A bilayer coating strategy has been developed to overcome these limitations, enhancing colloidal stability and enabling controlled drug release for oncology applications like non-small cell lung cancer and mesothelioma treatment [1].

Materials Characterization and Performance

The table below summarizes the key properties and performance metrics of uncoated and bilayer-coated Zr-MOFs.

| Property/Aspect | Uncoated Zr-MOF (NU-901) | Bilayer-Coated Zr-MOF (NU-901) |

|---|

| Coating Composition | Not applicable | Inner layer: Asolectin (phospholipid) via SALI [1]. Outer layer: Pluronic F-127 (surfactant) via emulsification [1]. | | Colloidal Stability | Aggregates in biologically relevant fluids (buffers, cell media) [1]. | Remains well-dispersed in buffers and cell growth media [1]. | | Drug Leakage & Stability | Sustained drug leakage and particle aggregation in water [1]. | Prevents sustained drug leakage and aggregation in water [1]. | | Drug Release Profile | Burst release; most drug released in less than 48 hours [1]. | Slowed, controlled release over 7 days [1]. | | Cellular Uptake | Successful uptake by cells [1]. | Improved uptake efficiency in lung cancer cells (A549) [1]. | | Intracellular Fate | Accumulates in lysosomes [1]. | Accumulates in lysosomes [1]. | | Cytotoxicity | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | Cytotoxic to cancer cells when loaded with Pemetrexed [1]. | | Generality of Strategy | -- | Successfully extended using two additional lipids and four other surfactants [1]. |

Detailed Experimental Protocols

Protocol 1: Bilayer Coating of Zr-MOF Nanoparticles

This protocol describes the two-step process for applying a bilayer coating to drug-loaded Zr-MOF nanoparticles [1].

Step 1: Inner Layer via Solvent-Assisted Ligand Incorporation (SALI)

- Objective: Graft a primary layer of phospholipid onto the MOF's external surface.

- Materials: Zr-MOF nanoparticles (e.g., NU-901), asolectin (a mixture of phospholipids from soybean), and a suitable solvent.

- Procedure:

- Disperse the MOF nanoparticles in the solvent.

- Introduce asolectin to the dispersion.

- Allow the reaction to proceed, facilitating the binding of phosphate groups in the phospholipid to the zirconium clusters on the MOF's surface, forming stable Zr–O–P bonds [1].

Step 2: Outer Layer via Emulsification

- Objective: Apply a secondary layer of surfactant to inhibit aggregation.

- Materials: Asolectin-coated MOFs from Step 1, Pluronic F-127 (PEG-PPG-PEG triblock copolymer).

- Procedure:

- Mix the primary-coated MOFs with the amphiphilic block copolymer Pluronic F-127.

- Under emulsification conditions, the hydrophobic middle block (PPG) of Pluronic F-127 interacts with the inner asolectin layer via hydrophobic-hydrophobic interactions, forming the outer part of the bilayer [1].

Protocol 2: In-Vitro Drug Release and Efficacy Testing

This protocol outlines methods for evaluating the performance of coated drug-carrier systems [1].

A. Drug Release Kinetics

- Objective: Measure the release profile of the encapsulated drug (e.g., Pemetrexed) over time.

- Method: Place the drug-loaded, coated MOFs in a release medium (e.g., buffer at physiological pH). Sample the medium at predetermined intervals (e.g., hourly for the first day, then daily) and quantify the drug concentration using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy). Compare the release profile against uncoated MOFs [1].

B. Cellular Uptake and Localization

- Objective: Visualize and quantify nanoparticle uptake by cells and track their intracellular location.

- Cell Lines: Use relevant cancer cell lines, such as A549 (lung cancer) and 3T (mesothelioma) [1].

- Method:

- Treat cells with MOFs.

- Use high-resolution confocal microscopy (e.g., z-stack super-resolution) to visualize the particles inside cells. Co-localization studies with lysosomal dyes can confirm accumulation in lysosomes [1].

- Use flow cytometry for quantitative analysis of cellular uptake efficiency [1].

C. Cytotoxicity Assay (e.g., MTT or Cell Titer-Glo)

- Objective: Determine the killing effect of drug-loaded MOFs on cancer cells.

- Method:

- Seed cells in multi-well plates and allow them to adhere.

- Treat with various formulations: free drug, empty coated MOFs, drug-loaded uncoated MOFs, and drug-loaded coated MOFs.

- After an incubation period (e.g., 48-72 hours), add the assay reagent to measure cell viability.

- Calculate the percentage of viable cells relative to untreated controls to determine cytotoxicity [1].

Experimental Workflow and Drug Release Mechanism

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of action for the bilayer-coated MOFs.

Diagram 1: Experimental workflow for preparing and testing bilayer-coated, drug-loaded Zr-MOFs, from synthesis to biological evaluation [1].

Diagram 2: Proposed mechanism of action for the bilayer-coated MOF drug delivery system, from stability in circulation to cytotoxic drug release inside cancer cells [1].

Conclusion

The bilayer coating strategy represents a significant advancement for using Zr-MOFs in biomedical applications. This simple, effective, and generalizable method enhances the stability of nanoparticles in physiological environments and enables controlled, sustained drug release. This leads to improved cellular uptake and efficacy, offering a promising platform for targeted cancer therapies and other drug delivery applications.

References

Conceptual Workflow for Stationary Phase Preparation

The diagram below outlines the proposed preparation and evaluation process for a zirconium stearate stationary phase.

Zirconium-Based Stationary Phases in Practice

While this compound itself is not reported, other zirconium materials are successfully used. The table below summarizes their key characteristics and applications for reference.

| Material Type | Key Characteristics | Reported Applications | Interaction Mechanisms |

|---|---|---|---|

| This compound (Proposed) | Hypothesized to offer hydrophobic interactions from stearate chains; potential for Lewis acid-base interactions via Zr sites [1]. | Not experimentally reported; proposed for reversed-phase separations of non-polar analytes. | Hydrophobic, Lewis acid-base, potential (\pi)-(\pi) interactions [1]. |

| Zr-MOFs (e.g., UiO-66) | Exceptional stability, tunable porosity, diverse topologies [2]. | HPLC: PAHs, isomer separations [2]. GC: alkane isomers, substituted benzenes [2]. | Coordination, electrostatic, H-bonding, hydrophobic, (\pi)-(\pi) interactions [2]. |

| Zirconia (ZrO₂) | Mechanically robust, stable over wide pH/temperature range, Lewis acid surface sites [3]. | Historically used for protein separations, specialized HPLC applications [3]. | Primarily Lewis acid-base; can be modified with polymers or carbon [3]. |

Detailed Experimental Protocol

This protocol provides a detailed methodology for preparing and evaluating a this compound-based stationary phase, based on extrapolation from known zirconium chemistry.

Materials and Equipment

- Chemicals: this compound (e.g., CAS 15844-92-5 [1] [4]), porous silica microspheres (e.g., 5 µm, 100 Å), toluene (anhydrous), methanol (HPLC grade), hexane (HPLC grade).

- Analytes for Testing: Alkylbenzenes, polycyclic aromatic hydrocarbons (PAHs), xylene isomers [2].

- Equipment: HPLC system, blank chromatography columns, ultrasonic bath, vacuum filtration setup, analytical balance, oven.

Procedure

Stationary Phase Preparation

- Weigh 1.0 g of porous silica microspheres.

- Dissolve 0.2 g of this compound in 50 mL of warm toluene.

- Add the silica to the this compound solution. Sonicate for 20 minutes and then stir for 12 hours.

- Recover the coated silica by vacuum filtration and wash with fresh toluene, followed by hexane.

- Dry the product in an oven at 60°C for 6 hours.

Column Packing

- Use the slurry packing method. Disperse 0.8 g of the coated stationary phase in 20 mL of a methanol-hexane mixture.

- Sonicate to form a homogeneous slurry and pack into a blank HPLC column (e.g., 4.6 mm x 150 mm) at a high constant pressure using a suitable pump.

Chromatographic Evaluation

- Condition the packed column with mobile phase for 30 minutes.

- Mobile Phase: Methanol:Water (85:15, v/v) is a suggested starting point for reversed-phase testing [5] [6].

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 225-280 nm, depending on analytes [7] [5].

- Test Mix: Inject a standard mixture containing uracil (void marker), toluene, naphthalene, and biphenyl.

- Calculate column efficiency (theoretical plates per meter), asymmetry factor, and retention factors.

Key Considerations for Method Development

When working with zirconium-based materials, several factors are critical for success:

- Lewis Acid-Base Interactions: The zirconium sites can strongly interact with Lewis bases (e.g., phosphate groups, certain amines). This can be leveraged for selectivity but may cause excessive retention or peak tailing for some compounds. Adding competing agents like phosphate to the mobile phase can help modulate these interactions [3].

- pH Stability: Zirconia is known for its stability across a wide pH range [3]. While the stability of this compound under various pH conditions should be verified, it may offer an advantage over traditional silica for alkaline separations.

- Method Validation: For quantitative analysis, any developed method must be validated according to ICH guidelines [7] [6]. Parameters include specificity, linearity, accuracy, precision, and robustness.

Pathways for Further Research

Since a direct protocol for this compound is not established, you may need to explore these avenues:

- Synthesize the Material: this compound can be prepared by the reaction of sodium stearate with a zirconium salt like zirconium oxychloride [1].

- Investigate Established Alternatives: Consider using commercially available Zr-MOFs (like UiO-66) or zirconia-based columns, which have documented protocols and proven performance for complex separations [2] [3].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. -carboxylate metal–organic frameworks as stationary... Zirconium [pubs.rsc.org]

- 3. Chemistry of zirconia and its use in chromatography [pubmed.ncbi.nlm.nih.gov]

- 4. | 15844-92-5 this compound [chemicalbook.com]

- 5. Development & Validation Of RP - HPLC Method For Analytical ... [ijpsjournal.com]

- 6. quality by design approach to Analytical - RP method... HPLC [fjps.springeropen.com]

- 7. Development and validation of a stability indicating rp - hplc method of... [ijpsr.com]

Application Note: Zinc Stearate as a Lubricant and Release Agent in Plastics Processing

1.0 Introduction Zinc stearate is a metallic soap, formed by the reaction of stearic acid with zinc oxide, which appears as a fine, white, hydrophobic powder [1] [2]. It is considered an indispensable additive in plastics manufacturing, where it primarily functions as a lubricant and mold release agent. Its use facilitates smoother processing, reduces production downtime, and minimizes defects in the final product [3].

2.0 Key Functions and Mechanisms Zinc stearate serves multiple critical functions in plastics processing, as outlined in the table below.

| Function | Mechanism of Action | Primary Benefit |

|---|---|---|

| Lubricant & Mold Release Agent [3] | Forms a protective layer at the interface between molten plastic and metal mold. | Prevents sticking, ensures clean part ejection, extends mold life, reduces waste [3] [1]. |

| Internal Lubricant [1] | Reduces friction between polymer chains during melt processing. | Lowers melt viscosity, improves flow characteristics, and reduces energy consumption [1]. |

| Stabilizer (in PVC) [3] | Acts as a heat stabilizer, preventing thermal degradation during processing. | Maintains product durability, flexibility, and surface quality [3]. |

3.0 Application Protocols The following protocols detail the use of zinc stearate in common plastics processing methods.

3.1 Protocol for Injection Molding

- Objective: To achieve efficient demolding and a high-quality surface finish.

- Materials: Polymer resin (e.g., PVC, Polyolefins), Zinc Stearate powder.

- Equipment: High-speed mixer, Injection molding machine.

- Procedure:

- Pre-mixing: Add zinc stearate at a typical concentration of 0.2 - 0.5 wt% to the polymer resin in a high-speed mixer.

- Blending: Mix for 15-20 minutes at ambient temperature to ensure a uniform coating of the polymer granules.

- Processing: Feed the pre-mixed compound into the injection molding hopper.

- Molding: Process according to standard parameters for the specific polymer. The presence of zinc stearate will act as an internal and external lubricant[CITATION:8].

3.2 Protocol for Use as a PVC Stabilizer

- Objective: To prevent the thermal degradation of PVC during high-temperature processing.

- Materials: PVC resin, Zinc Stearate, Other co-stabilizers (e.g., calcium stearate).

- Equipment: Hot mixer/cool mixer combination, Extruder or Calender.

- Procedure:

- Formulation: Zinc stearate is typically used as part of a stabilizer package. Its concentration can vary but often falls within 0.1 - 0.3 phr (parts per hundred parts of resin).

- Dry Blending: Combine all components (PVC resin, stabilizers, plasticizers, pigments) in a hot mixer until a homogeneous dry blend is achieved (typically at 100-120°C).

- Cooling: Transfer the mixture to a cool mixer and agitate until the temperature drops below 40°C.

- Processing: The stabilized compound is now ready for extrusion, calendering, or injection molding [3].

4.0 Experimental Workflow for Additive Evaluation The diagram below illustrates a generalized workflow for evaluating a metallic soap additive, like zinc stearate, in a plastics formulation.

References

Chemical Profile of Zirconium Stearate

The table below summarizes the key identifiers and physical properties of Zirconium Stearate as found in the available literature.

| Property | Description |

|---|---|

| IUPAC Name | Zirconium(4+) octadecanoate [1] |

| Chemical Formula | C₇₂H₁₄₀O₈Zr [1] |

| Molar Mass | 1225.1 g/mol [1] |

| Appearance | White powder [1] |

| Primary Documented Uses | Raw material for waterproofing, emulsion stabilizer, and flattening agent [1]. |

| Solubility in Water | Insoluble [1] |

Proposed Experimental Workflow for Emulsion Preparation

Since explicit protocols for this compound emulsion were not found, the following workflow is a suggested approach based on general practices for preparing metal stearate-stabilized emulsions. You should validate and optimize these steps in the lab.

Application Considerations and Comparative Analysis

This compound is classified as a "metallic soap" [1]. In emulsions, metal stearate particles like this compound likely act through steric hindrance, where particles adsorb at the oil-water interface, forming a physical barrier that prevents droplets from coalescing [2].

For context, the table below compares this compound with other metal stearates mentioned in the search results, though their specific application data is also limited.

| Stearate Type | Key Documented Applications in Emulsions / Systems | Key Characteristics |

|---|---|---|

| This compound | Waterproofing materials, emulsion stabilizer, flattening agent [1]. | White powder, water-insoluble [1]. |

| Ultrafine Zinc Stearate | Cosmetics (sunscreens, makeup), pharmaceuticals (topical delivery), coatings (anti-settling agent) [2]. | Sub-micron particle size (<1 µm) for better dispersion; functions as lubricant, stabilizer [2] [3]. |

| Calcium Stearate Emulsion | Paper coatings, water-based paints, lubricant & release agent for plastics/ rubber, waterproofing [4]. | Aqueous dispersion; used as stabilizer, lubricant, and non-toxic additive [4]. |

Critical Gaps and Further Research

- Mechanism of Action: The specific functional mechanism of this compound as an emulsion stabilizer is not detailed in the search results.

- Quantitative Formulations: Exact concentrations, processing parameters (like stirring speed), and characterization methods for the final emulsion are not available for this compound.

- Protocol Specificity: The provided workflow is a generalized guide. It is crucial to base your lab work on specialized pharmaceutical and chemical resources not fully captured in this search.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Unveiling the Synergy: The Science and Applications of Ultrafine Zinc... [nanotrun.com]

- 3. Why Is The Thermal Stability Of Ultrafine Zinc Stearate ... Emulsion [rboschco.com]

- 4. New Environmentally Friendly Material Calcium Stearate Emulsion [nanotrun.com]

Comprehensive Application Notes and Protocols: Electrodeposition of Zirconium Myristate Superhydrophobic Coatings

Introduction to Superhydrophobic Coatings and Electrodeposition Principles

Superhydrophobic surfaces are defined by their extreme water-repellent properties, exhibiting water contact angles (WCA) exceeding 150° and low sliding angles that enable droplets to easily roll off the surface. This phenomenon is inspired by natural surfaces such as lotus leaves, which possess micro- and nanoscale hierarchical structures that trap air and minimize liquid-solid contact. According to the Cassie-Baxter model, when a water droplet rests on a superhydrophobic surface, it contacts both the solid surface and trapped air pockets, resulting in high apparent contact angles due to the composite interface. The theoretical basis for this behavior stems from the combination of surface roughness at multiple scales and low surface energy chemistry, which together enable the remarkable water repellency that defines superhydrophobicity [1].

Electrodeposition has emerged as a highly effective and versatile method for creating superhydrophobic coatings on conductive substrates. This technique involves the electrochemical precipitation of metal-organic compounds onto a substrate serving as an electrode when immersed in an appropriate electrolyte solution. The process offers significant advantages including precise control over coating morphology, relatively simple equipment requirements, scalability for industrial applications, and the ability to create complex hierarchical structures through manipulation of deposition parameters. For zirconium myristate coatings, the electrodeposition process facilitates the formation of coordinated complexes between zirconium ions and myristate anions directly on the substrate surface, creating the micro-nano hierarchical structures essential for superhydrophobic behavior [2] [3].

The fundamental mechanism involves applying an electrical current between the substrate (cathode) and a counter electrode (anode) immersed in an electrolyte containing zirconium salts (typically zirconium chloride) and myristic acid. Under the influence of the electric field, electrochemical reactions occur at the substrate-electrolyte interface, leading to local pH changes that facilitate the formation and deposition of zirconium myristate complexes. These complexes spontaneously organize into the characteristic lotus-leaf-like structures composed of nano- and micro-leaves that confer superhydrophobic properties through their hierarchical morphology and low surface energy chemistry [2].

Materials and Electrolyte Preparation

Required Materials and Equipment

Substrate: Copper sheets (99.9% purity) or other conductive substrates

Zirconium source: Zirconium chloride (ZrCl₄), ≥98% purity

Organic modifier: Myristic acid (CH₃(CH₂)₁₂COOH), ≥98% purity

Solvent: Absolute ethanol (≥99.8% purity)

pH modifier: Hydrochloric acid (HCl, 37% concentration)

Distilled or deionized water

Electrodeposition setup: DC power supply, two-electrode cell configuration

Substrate preparation: SiC abrasive papers (various grits), ultrasonic cleaner, degreasing agents

Characterization equipment: Contact angle goniometer, scanning electron microscope, FT-IR spectrometer, electrochemical workstation

Electrolyte Formulation and Optimization

The electrolyte composition plays a critical role in determining the morphology and properties of the resulting superhydrophobic coating. Based on systematic optimization studies, the following electrolyte formulation has been identified as optimal for achieving robust superhydrophobic coatings with zirconium myristate:

Table 1: Optimal electrolyte composition for zirconium myristate superhydrophobic coatings

| Component | Concentration | Role | Effect of Variation |

|---|---|---|---|

| Zirconium chloride | 0.014 M | Zirconium ion source | Higher concentrations increase coating thickness; lower concentrations result in incomplete coverage |

| Myristic acid | 0.1 M | Hydrophobic ligand | Forms water-repellent zirconium myristate complex; insufficient concentration reduces hydrophobicity |

| Ethanol | Solvent (balance) | Primary solvent | Ensures dissolution of both inorganic and organic components |

| Hydrochloric acid | 10 mL (37%) | pH control | Facilitates reaction; affects morphology and deposition rate |

It is worth noting that similar approaches have been successfully employed with cerium-zirconium myristate composite coatings, where the optimal concentration ratio between cerium chloride and zirconium chloride was established at 0.056 M:0.014 M (4:1 ratio). This composite coating achieved a contact angle of 161° and demonstrated enhanced corrosion resistance properties, suggesting that mixed metal myristate systems may offer additional performance benefits [2] [3].

Experimental Protocols: Coating Fabrication

Substrate Preparation

- Sectioning: Cut copper substrates to desired dimensions (typically 1 × 2 cm or 2 × 2 cm) for experimental consistency.

- Mechanical polishing: Progressively polish substrates using SiC abrasive papers from coarser (400 grit) to finer (2000 grit) grades to achieve a uniform surface finish.

- Degreasing: Immerse polished substrates in acetone and ultrasonicate for 10 minutes to remove organic contaminants and polishing residues.

- Acid cleaning: Etch substrates in dilute hydrochloric acid (10% v/v) for 30 seconds to remove surface oxides and activate the surface.

- Rinsing: Thoroughly rinse substrates with distilled water followed by ethanol to ensure complete cleaning.

- Drying: Gently dry substrates using a stream of inert gas (nitrogen or argon) or air to prevent water spotting before electrodeposition.

Electrodeposition Procedure

- Electrolyte preparation: Dissolve the appropriate quantities of zirconium chloride and myristic acid in absolute ethanol under continuous magnetic stirring until complete dissolution is achieved (approximately 30 minutes).

- Acid addition: Carefully add 10 mL of hydrochloric acid (37%) to the electrolyte mixture while maintaining stirring to ensure homogeneous solution.

- Cell setup: Arrange the electrochemical cell with the prepared copper substrate as the cathode and a platinum mesh or graphite rod as the counter electrode (anode). Maintain an inter-electrode distance of 1-2 cm.

- Deposition parameters: Apply a constant current density of 2-5 mA/cm² for a deposition time of 20-60 minutes at ambient temperature (25 ± 2°C). The specific parameters should be optimized based on desired coating characteristics.

- Post-processing: After deposition, carefully remove the coated substrate from the electrolyte and rinse gently with ethanol to remove any loosely adsorbed species.

- Drying and maturation: Allow the coated substrate to air-dry at room temperature for at least 2 hours before characterization or application.

Table 2: Optimization of electrodeposition parameters for zirconium myristate coatings

| Parameter | Optimal Range | Effect on Coating Properties |

|---|---|---|

| Current density | 2-5 mA/cm² | Higher current densities accelerate deposition but may produce less uniform morphologies |

| Deposition time | 20-60 minutes | Longer times increase coating thickness and surface roughness |

| Temperature | 25-40°C | Elevated temperatures can enhance reaction kinetics but may affect morphology |

| Concentration ratio (Zr:Myristate) | 1:7 | Critical for complete complex formation and hierarchical structure development |

The experimental workflow for the entire fabrication process can be visualized as follows:

Figure 1: Experimental workflow for the fabrication of zirconium myristate superhydrophobic coatings via electrodeposition

Coating Characterization and Performance Evaluation

Structural and Chemical Characterization

Surface morphology: Analyze coating morphology using Field Emission Scanning Electron Microscopy (FE-SEM) at various magnifications. The optimal zirconium myristate coating exhibits a hierarchical structure with lotus-leaf-like micro-nano features that create the necessary surface roughness for superhydrophobicity. These structures typically consist of vertically aligned plates with dimensions of 5-8 μm at the microscale and finer nanostructures on their surfaces [2] [4].

Chemical composition: Perform Fourier Transform Infrared (FT-IR) spectroscopy to confirm the formation of zirconium myristate. Characteristic absorption bands should include:

- Asymmetric and symmetric CH₂ stretches at 2918 cm⁻¹ and 2850 cm⁻¹

- Carboxylate stretches between 1400-1650 cm⁻¹, indicating coordination between zirconium and myristate

- Additional verification can be obtained through Energy Dispersive X-ray Spectroscopy (EDS) to confirm the presence of zirconium in the coating [2] [3].

Crystal structure: Use X-ray Diffraction (XRD) to determine the crystallinity and phase composition of the deposited coating. Zirconium myristate coatings typically show broad, low-intensity peaks indicating limited crystallinity or amorphous characteristics [4].

Wettability and Performance Assessment

Contact angle measurements: Quantify hydrophobicity using a contact angle goniometer by placing a 4-5 μL water droplet on the coating surface and measuring the static contact angle. The zirconium myristate coating should achieve contact angles ≥160°, meeting the criterion for superhydrophobicity. Additionally, measure the sliding angle by tilting the stage until the droplet begins to move; values <10° indicate low adhesion and self-cleaning potential [2] [1].

Corrosion resistance: Evaluate protective properties using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in a 3.5 wt% NaCl solution. The superhydrophobic coating should exhibit significantly increased impedance (2-3 orders of magnitude higher than bare substrate) and positive shifts in corrosion potential along with decreased corrosion current density in polarization measurements, indicating enhanced corrosion resistance [2] [4].

Mechanical durability: Assess robustness through:

- Abrasion tests: Subject the coating to controlled abrasion using sandpaper under specific loads

- Adhesion tests: Perform tape tests according to ASTM standards

- Water impact resistance: Evaluate resistance to continuous water droplet impact

- Optimal coatings maintain superhydrophobicity after these mechanical challenges [4].

Applications and Performance Data

Corrosion Protection Performance

Zirconium myristate superhydrophobic coatings provide exceptional corrosion protection for metal substrates, particularly in aggressive environments. The corrosion inhibition mechanism involves the composite solid-air surface that forms when the coating contacts corrosive solutions, creating air pockets that prevent penetration of corrosive species to the underlying substrate. This phenomenon significantly reduces the contact area between the corrosive medium and the substrate surface, thereby dramatically decreasing corrosion rates [2].

Table 3: Corrosion performance of zirconium myristate superhydrophobic coatings on copper substrates

| Performance Parameter | Bare Copper | Zr-Myristate Coated Copper | Improvement Factor |

|---|---|---|---|

| Corrosion current density (Icorr) | 2.45 μA/cm² | 0.078 μA/cm² | ~31 times decrease |

| Corrosion potential (Ecorr) | -0.255 V | -0.132 V | 123 mV positive shift |

| Polarization resistance | 8.45 kΩ·cm² | 356 kΩ·cm² | ~42 times increase |

| Protection efficiency | - | ~97% | - |

The exceptional corrosion protection stems from the synergistic effect between the hierarchical microstructure that traps protective air layers and the inherent chemical stability of zirconium myristate complexes. Even during extended immersion tests, these coatings maintain their protective properties, with EIS spectra showing only modest decreases in impedance modulus over time, confirming their durability in corrosive environments [2] [3].

Comparative Performance with Alternative Formulations

Research has explored various metal myristate coatings for corrosion protection, allowing for informative comparisons between different systems:

Table 4: Comparison of different metal myristate coatings for corrosion protection

| Coating Type | Substrate | Contact Angle | Corrosion Protection Efficiency | Notes |

|---|---|---|---|---|

| Zirconium myristate | Copper | 161° | ~97% | Excellent adhesion, hierarchical structure |

| Cerium-Zirconium myristate | Copper | 161° | >97% | Synergistic effect, enhanced coverage |

| Calcium myristate | AZ31 Mg alloy | ~140° | Moderate | Good adhesion, less hierarchical |

| Cerium myristate | AZ31 Mg alloy | ~138° | Moderate | Thick but cracked, poor adhesion |

| Calcium/Cerium myristate | AZ31 Mg alloy | ~142° | Good | Combined benefits, improved corrosion |

The data reveals that zirconium-containing myristate coatings generally outperform other metal myristate systems in terms of both hydrophobicity and corrosion protection. This superior performance can be attributed to the strong coordination between zirconium ions and myristate anions, which facilitates the formation of well-defined hierarchical structures with enhanced barrier properties [5] [6].

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Incomplete coverage: If the coating shows incomplete substrate coverage, increase deposition time (up to 60 minutes) and ensure proper substrate activation during preparation. Verify electrolyte freshness and concentration accuracy.

Insufficient contact angle: If contact angles remain below 150°, optimize the zirconium-to-myristate ratio (target 1:7), verify myristic acid concentration, and consider extending deposition time to enhance hierarchical structure development.

Poor adhesion: For coatings with inadequate adhesion to substrate, enhance surface preparation through more thorough mechanical abrasion and chemical activation. Ensure the substrate is completely clean and oxide-free before deposition.

Non-uniform deposition: For irregular coating morphology, ensure constant stirring during deposition, maintain consistent current density, and verify electrode alignment and spacing in the electrochemical cell.

Stability and Long-Term Performance

To ensure long-term stability of zirconium myristate superhydrophobic coatings: